Bmvc-8C3O
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Overview
Description
BMVC-8C3O is a DNA G-quadruplex ligand that induces the topological conversion from non-parallel to parallel forms in human telomeric DNA G-quadruplexes . This compound has shown significant potential in the field of cancer research due to its ability to stabilize G-rich sequences in nucleic acids .
Mechanism of Action
Target of Action
BMVC-8C3O is a G-quadruplex ligand . Its primary target is the c-FOS promoter , which is rich in guanine and forms G-quadruplex secondary structures . The c-FOS gene plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
This compound interacts with its target by stabilizing the G-rich sequences located at the c-FOS promoter . This stabilization suppresses the expression of the c-FOS gene .
Biochemical Pathways
The suppression of c-FOS expression by this compound leads to increased sensitivity of cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that this compound affects the epidermal growth factor receptor pathway , which is critical for cell growth and survival .
Pharmacokinetics
Its ability to suppress c-fos expression and increase the sensitivity of cancer cells to osimertinib suggests that it can effectively reach its target site and exert its action .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth . By suppressing c-FOS expression, this compound increases the sensitivity of cancer cells to osimertinib, leading to a synergistic effect in inhibiting the growth of resistant cancers both in vitro and in animal models .
Action Environment
The action of this compound is influenced by the presence of guanine-rich sequences in the c-FOS promoter . These sequences form G-quadruplex secondary structures, which are the targets of this compound . The presence of these structures is a key environmental factor that enables this compound to exert its action .
Biochemical Analysis
Biochemical Properties
Bmvc-8C3O suppresses c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter . This interaction involves the stabilization of G-quadruplex secondary structures, which are formed in nucleic acids by sequences that are rich in guanine .
Cellular Effects
The suppression of c-FOS expression by this compound increases the sensitivity of acquired resistant cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that this compound can influence cell function by modulating gene expression and cellular signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing G-rich sequences located at the c-FOS promoter, thereby suppressing c-FOS expression . This mechanism involves the formation and stabilization of G-quadruplex secondary structures .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
Combining this compound and osimertinib has a synergistic effect in inhibiting the growth of acquired resistant cancers both in vitro and in animal models
Metabolic Pathways
Its ability to suppress c-FOS expression suggests that it may interact with enzymes or cofactors involved in gene expression and cellular signaling pathways .
Preparation Methods
The synthesis of BMVC-8C3O involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
BMVC-8C3O primarily undergoes ligand-induced topological conversion reactions. It can induce the transition of human telomeric DNA G-quadruplexes from hybrid forms to parallel forms . This transition involves local rearrangements and substantial unfolding events, depending on the specific G-quadruplex structure . Common reagents used in these reactions include various solvents and stabilizing agents .
Scientific Research Applications
BMVC-8C3O has several scientific research applications, particularly in the field of cancer research. It has been shown to suppress c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter . This suppression increases the sensitivity of acquired resistant cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . Additionally, this compound has been used in molecular docking studies to investigate its binding interactions with target proteins .
Comparison with Similar Compounds
BMVC-8C3O is unique among G-quadruplex ligands due to its ability to induce topological conversion from non-parallel to parallel forms in human telomeric DNA G-quadruplexes . Similar compounds include N2-methylguanine, saccharin, and 1-methylimidazole, which also target G-quadruplex structures but may have different binding affinities and specificities .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJOQQQBQBOMV-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53I3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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